3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one
Description
This compound is a heterocyclic organic molecule featuring a quinazolinone core substituted with a 7-methoxy group and a piperidin-4-ylmethyl side chain. The piperidine moiety is further functionalized with a 5-cyclopropyl-1,2-oxazol-3-ylmethyl group. The compound’s design combines lipophilic (cyclopropyl, piperidine) and polar (methoxy, oxazole) groups, balancing solubility and membrane permeability.
Properties
IUPAC Name |
3-[[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-18-4-5-19-20(11-18)23-14-26(22(19)27)12-15-6-8-25(9-7-15)13-17-10-21(29-24-17)16-2-3-16/h4-5,10-11,14-16H,2-3,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNYNBZVVOJQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=NOC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a cyclopropyl-1,2-oxazol-3-yl group, which is found in other compounds with various biological activities. .
Mode of Action
The1,2-oxazol-3-yl group is a common motif in bioactive compounds and is known to interact with various biological targets. The exact nature of these interactions and the resulting changes in cellular function would depend on the specific targets of this compound.
Biochemical Pathways
Without knowledge of the specific targets of this compound, it is difficult to summarize the affected biochemical pathways. Compounds containing a1,2-oxazol-3-yl group have been reported to affect a variety of biochemical pathways. The downstream effects of these interactions would depend on the specific targets and the cellular context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The quinazolinone core distinguishes this compound from analogs like 5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one ().
Substituent Analysis
- Cyclopropyl-oxazole vs. Halogenated Aryl Groups: The 5-cyclopropyl-1,2-oxazole substituent in the target compound contrasts with the 4-bromophenyl or 4-chloro-2-methylphenoxy groups in analogs (). Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation, whereas halogenated aryl groups may improve target engagement through hydrophobic interactions.
Pharmacokinetic and Physicochemical Properties
The target compound’s lower logP suggests improved aqueous solubility compared to halogenated triazolones, which may translate to better oral bioavailability. However, the triazolone analogs’ reduced hydrogen bond acceptors could enhance blood-brain barrier penetration.
Enzymatic Inhibition Profiles
While direct data on the target compound’s activity is unavailable, quinazolinones are historically associated with tyrosine kinase inhibition (e.g., gefitinib analogs). In contrast, triazolones like those in are often explored as anticonvulsants or antimicrobials due to their rigid, planar structures. The cyclopropyl-oxazole group in the target compound may confer selectivity for kinases with shallow binding pockets, whereas bulkier halogenated analogs might target deeper hydrophobic regions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
